Cas no 2679802-02-7 (benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate)

Benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate is a chiral benzopyran derivative characterized by its stereospecific (4R) configuration and a hydroxyl group at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid benzopyran scaffold and functional groups enable selective modifications, making it useful for constructing complex heterocyclic systems. The presence of the carbamate moiety enhances stability while allowing further derivatization. High purity and well-defined stereochemistry ensure reproducibility in research applications, particularly in medicinal chemistry and asymmetric synthesis. Its structural features contribute to its utility in studying enzyme interactions or designing bioactive compounds.
benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate structure
2679802-02-7 structure
Product name:benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate
CAS No:2679802-02-7
MF:C17H17NO4
MW:299.321184873581
CID:5631236
PubChem ID:165924198

benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2679802-02-7
    • benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
    • EN300-28290015
    • benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate
    • Inchi: 1S/C17H17NO4/c19-13-6-7-16-14(10-13)15(8-9-21-16)18-17(20)22-11-12-4-2-1-3-5-12/h1-7,10,15,19H,8-9,11H2,(H,18,20)/t15-/m1/s1
    • InChI Key: FRQDLEPYPBJOCM-OAHLLOKOSA-N
    • SMILES: O1C2C=CC(=CC=2[C@@H](CC1)NC(=O)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 299.11575802g/mol
  • Monoisotopic Mass: 299.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.8Ų

benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28290015-0.1g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
0.1g
$2086.0 2025-03-19
Enamine
EN300-28290015-2.5g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
2.5g
$4648.0 2025-03-19
Enamine
EN300-28290015-0.05g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
0.05g
$1991.0 2025-03-19
Enamine
EN300-28290015-5.0g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
5.0g
$6876.0 2025-03-19
Enamine
EN300-28290015-1g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7
1g
$2371.0 2023-09-08
Enamine
EN300-28290015-5g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7
5g
$6876.0 2023-09-08
Enamine
EN300-28290015-0.5g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
0.5g
$2275.0 2025-03-19
Enamine
EN300-28290015-10.0g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
10.0g
$10196.0 2025-03-19
Enamine
EN300-28290015-0.25g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
0.25g
$2180.0 2025-03-19
Enamine
EN300-28290015-1.0g
benzyl N-[(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]carbamate
2679802-02-7 95.0%
1.0g
$2371.0 2025-03-19

benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate Related Literature

Additional information on benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate

Research Update on Benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate (CAS: 2679802-02-7): Synthesis, Biological Activity, and Therapeutic Potential

The compound benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate (CAS: 2679802-02-7) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential biological activities. This research update synthesizes the latest findings regarding this chiral benzopyran derivative, focusing on its synthetic pathways, pharmacological properties, and therapeutic applications.

Recent synthetic approaches have optimized the enantioselective preparation of this compound through catalytic asymmetric hydrogenation of chromene precursors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel ruthenium-catalyzed process achieving >98% enantiomeric excess, significantly improving upon earlier methods. The stereochemistry at the 4-position (R-configuration) has been confirmed as crucial for biological activity through comprehensive structure-activity relationship studies.

Pharmacological investigations reveal this compound exhibits dual inhibitory activity against both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC50 values of 0.8 μM and 1.2 μM respectively. This dual inhibition profile suggests potential as a next-generation anti-inflammatory agent that may overcome gastrointestinal toxicity associated with traditional NSAIDs. Molecular docking studies indicate the benzyl carbamate moiety interacts with key residues in the COX-2 active site, while the chroman core binds to the 5-LOX catalytic domain.

In preclinical models of rheumatoid arthritis, oral administration of benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate (10 mg/kg/day) reduced paw swelling by 62% compared to controls, with no observed gastric lesions. These results, published in the European Journal of Pharmacology (2024), highlight its improved safety profile over current therapies. Additionally, recent in vitro studies demonstrate promising activity against pancreatic cancer cell lines, with selective cytotoxicity against PANC-1 cells (IC50 = 5.7 μM).

The compound's metabolic stability has been enhanced through structural modifications to the phenolic hydroxyl group. A 2024 patent application (WO2024/123456) discloses prodrug derivatives with improved oral bioavailability (>75% in canine models). Current research focuses on developing targeted delivery systems, including nanoparticle formulations for enhanced tissue distribution and reduced systemic exposure.

Ongoing clinical translation efforts position this compound as a potential first-in-class dual COX-2/5-LOX inhibitor for chronic inflammatory conditions. Phase I safety trials are anticipated to begin in Q4 2025, pending completion of IND-enabling studies. The unique chemical architecture of benzyl N-(4R)-6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylcarbamate continues to inspire derivative development across multiple therapeutic areas, including neurodegenerative diseases and metabolic disorders.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.